N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
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Description
This compound, also known as N-{[1-(1-Benzofuran-2-ylcarbonyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-benzoxazol-3 (2H)-yl)acetamide, has a molecular formula of C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzofuran moiety, a piperidine ring, and a benzoxazole group . The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 5 freely rotating bonds . Its ACD/LogP value is 1.13, indicating its lipophilicity . The polar surface area is 92 Å2 , and it has a molar volume of 324.6±3.0 cm3 .Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the disposition and metabolism of SB-649868, a compound structurally related to the one , revealed insights into its pharmacokinetics. SB-649868, an orexin 1 and 2 receptor antagonist, showed almost complete elimination over a 9-day period, primarily via feces, with a longer plasma half-life indicating the presence of slowly cleared metabolites. This study provides a foundation for understanding the metabolic pathways and elimination mechanisms of related compounds (Renzulli et al., 2011).
Receptor Selectivity
Another study synthesized novel benzofuran-2-carboxamide ligands targeting sigma receptors. These compounds, including the structure of interest, showed high affinity for sigma-1 receptors, indicating potential applications in neuropharmacology and the development of selective ligands for sigma receptors (Marriott et al., 2012).
Antimicrobial and Antitubercular Activity
A series of compounds incorporating the benzofuran and thiazole moieties were synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the antimicrobial potential of such compounds, with specific derivatives showing promising inhibition of Mycobacterium tuberculosis DNA gyrase, a key enzyme for bacterial DNA replication (Reddy et al., 2014).
Inhibitors of Soluble Epoxide Hydrolase
Research into the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) demonstrated the synthesis of compounds with potential therapeutic applications in diseases related to the dysregulation of epoxyeicosatrienoic acids. This underscores the compound's relevance in developing treatments for cardiovascular diseases, inflammation, and pain (Thalji et al., 2013).
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-23(20-16-32-24(27-20)18-6-2-1-3-7-18)26-15-17-10-12-28(13-11-17)25(30)22-14-19-8-4-5-9-21(19)31-22/h1-9,14,16-17H,10-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVXYOIVRZGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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